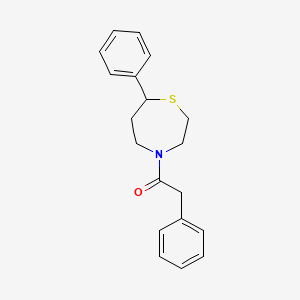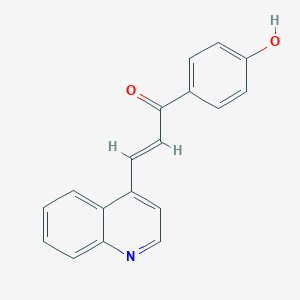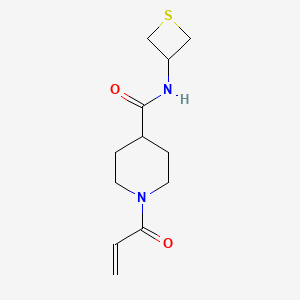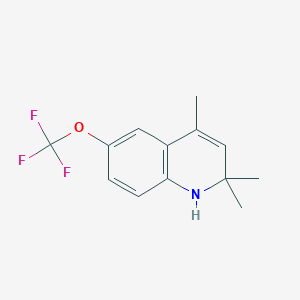![molecular formula C29H31N3O4 B2584470 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-66-0](/img/structure/B2584470.png)
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzimidazole ring, a pyrrolidin-2-one ring, a methoxyphenyl group, and a 2,4-dimethylphenoxy group. The presence of these functional groups suggests that the compound could have interesting biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. This could involve the formation of the benzimidazole and pyrrolidin-2-one rings through cyclization reactions, followed by the attachment of the methoxyphenyl and 2,4-dimethylphenoxy groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidin-2-one rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl and 2,4-dimethylphenoxy groups could provide some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyrrolidin-2-one ring could undergo reactions at the carbonyl group, while the benzimidazole ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the benzimidazole and pyrrolidin-2-one rings could contribute to its stability, while the methoxyphenyl and 2,4-dimethylphenoxy groups could affect its solubility .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts. This methodology has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Despite moderate yield due to the retro-Michael reaction, both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .
Bioactivity and Drug Discovery
The compound’s unique structure makes it a promising candidate for bioactivity studies. Triazole derivatives, including 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, have been explored for their biological effects. These derivatives can bind with target molecules, and β-azolyl ketones, in particular, have shown potential in fungicide, bactericide, and herbicide formulations . Further investigations into its bioactivity and potential therapeutic applications are warranted.
Inverse Agonists for RORγt
Replacing a non-stereoisomeric group with a stereoisomeric one has been demonstrated to enhance the activity of cis-3,4-diphenylpyrrolidine derivatives. These compounds act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant involved in autoimmune diseases. The compound’s pyrrolidine scaffold may offer versatility for designing novel RORγt inhibitors .
Cytotoxic Effects
In drug discovery, 1,2,4-triazole derivatives have been investigated for their cytotoxic effects. Among these compounds, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones have demonstrated adequate cytotoxicity. Further exploration of the compound’s cytotoxic potential could lead to valuable insights for cancer therapy .
Heteroarylated Carbonyl Compounds
The synthesis of β-heteroarylated carbonyl compounds is an area of interest. The aza-Michael reaction, which provides access to β-aminocarbonyl derivatives, is particularly valuable. The compound’s structure may allow for efficient conjugate addition of N-heterocycles to α,β-unsaturated ketones, leading to diverse carbonyl compounds with potential applications .
Novel Quinoline Derivatives
A derivative synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol yielded a compound with a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide structure. This compound may have interesting properties and applications, although further research is needed .
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-11-12-27(20(2)13-19)36-18-23(33)17-32-26-10-5-4-9-25(26)30-29(32)21-14-28(34)31(16-21)22-7-6-8-24(15-22)35-3/h4-13,15,21,23,33H,14,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEMAWRRVIWLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2584387.png)
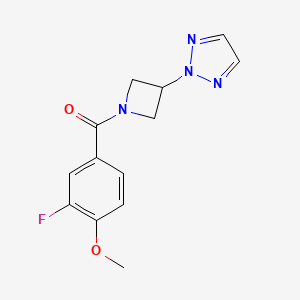
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)
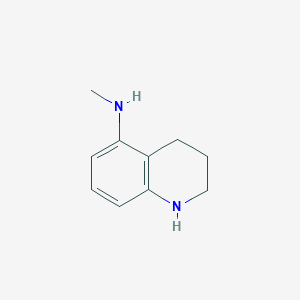
![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2584397.png)
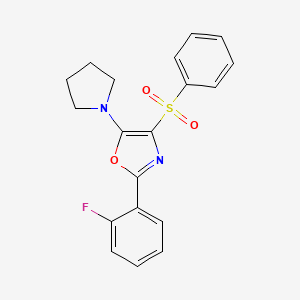
![N-(furan-2-ylmethyl)-4-morpholino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2584399.png)
